[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C21H16BN3O2 and a molecular weight of 353.18 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a triazine ring substituted with two phenyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid typically involves the reaction of 2-bromo-4,6-diphenyl-1,3,5-triazine with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF.
Major Products
Oxidation: Phenols.
Reduction: Reduced triazine derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid is widely used in scientific research, including:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: In the development of fluorescent probes and sensors.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal catalyst, enabling the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction .
Comparison with Similar Compounds
Similar Compounds
[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid: Similar structure but different substitution pattern.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Lacks the boronic acid group but has similar triazine and phenyl substitutions.
Uniqueness
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and applications in cross-coupling reactions compared to other triazine derivatives .
Properties
Molecular Formula |
C21H16BN3O2 |
---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14,26-27H |
InChI Key |
IZYQYWHHPQRWFX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.